Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Introduction to Methyl 4-Hydroxy-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. The molecular formula C₈H₇N₃O₃ reflects the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 193.16 atomic mass units. The compound's structural identification is further supported by its unique InChI (International Chemical Identifier) code: 1S/C8H7N3O3/c1-14-8(13)5-2-9-7-4(6(5)12)3-10-11-7/h2-3H,1H3,(H2,9,10,11,12), which provides a standardized representation of its molecular connectivity. The InChI Key OJKHZTKVJVYZFX-UHFFFAOYSA-N serves as a condensed, hash-encoded version of the full InChI string, facilitating database searches and chemical informatics applications.
The compound exists as a white crystalline solid under standard conditions, with a purity typically achieved at 96% or higher in commercial preparations. The MDL (Molecular Design Limited) number MFCD20278170 provides an additional unique identifier within chemical databases, while various suppliers utilize different catalog numbers for inventory management purposes. The molecular structure can be represented through various notation systems, including SMILES (Simplified Molecular Input Line Entry System) notation, which describes the compound's connectivity in a linear format suitable for computational chemistry applications.
Tautomeric Forms and Resonance Stabilization
Pyrazolo[3,4-b]pyridines exhibit complex tautomeric behavior due to the presence of multiple nitrogen atoms capable of protonation and deprotonation under different conditions. The fundamental tautomeric equilibrium in pyrazolo[3,4-b]pyridine systems involves the 1H- and 2H-isomers, where the acidic hydrogen can reside on either the N1 or N2 position of the pyrazole ring. For this compound, the tautomeric considerations become more complex due to the presence of the hydroxyl group at position 4, which can participate in keto-enol tautomerism.
The hydroxyl functionality at position 4 introduces the possibility of oxo-hydroxy tautomerism, where the compound can exist in equilibrium between the hydroxy form (4-hydroxy) and the oxo form (4-oxo or 4-keto). This tautomeric relationship significantly influences the compound's chemical properties, including its acidity, nucleophilicity, and hydrogen bonding capabilities. Theoretical studies on related pyrazole systems indicate that substituent effects play crucial roles in determining the relative stability of different tautomeric forms. The electron-withdrawing nature of the carboxylate ester group at position 5 likely influences the electron density distribution within the ring system, potentially stabilizing certain tautomeric forms over others.
Resonance stabilization within the pyrazolo[3,4-b]pyridine core contributes to the overall stability of the compound through delocalization of π-electrons across both ring systems. The aromatic character of both the pyrazole and pyridine components provides significant stabilization energy, while the fusion of these rings creates extended conjugation pathways. The presence of the hydroxyl group at position 4 can participate in resonance through donation of electron density into the π-system, particularly when the compound adopts the oxo tautomeric form.
X-ray Crystallographic Analysis of Molecular Geometry
Crystallographic studies of related pyrazolo[3,4-b]pyridine derivatives provide valuable insights into the molecular geometry and solid-state packing arrangements of these compounds. X-ray crystal structure analyses typically reveal that the fused pyrazole and pyridine rings adopt a nearly planar conformation, with dihedral angles between the two ring systems generally ranging from 0.5° to 2.0°. This planarity is maintained through the shared carbon-carbon bond connecting the two heterocyclic components and is reinforced by the aromatic character of both ring systems.
In crystalline environments, pyrazolo[3,4-b]pyridine derivatives frequently exhibit intermolecular hydrogen bonding patterns that stabilize the crystal lattice. The presence of multiple nitrogen atoms and the hydroxyl group in this compound provides numerous opportunities for hydrogen bond formation, both as donors and acceptors. Typical hydrogen bonding motifs include N-H···N interactions between adjacent molecules, which can form dimeric arrangements or extended chain structures throughout the crystal lattice.
The molecular packing in crystals of related compounds often features π-π stacking interactions between parallel aromatic ring systems, with interplanar distances typically ranging from 3.2 to 3.5 Å. These stacking interactions contribute significantly to the overall crystal stability and influence physical properties such as melting point and solubility characteristics. The methyl ester functionality introduces additional conformational considerations, as the orientation of the carbonyl group and methyl substituent can affect both intramolecular and intermolecular interactions within the crystal structure.
Bond lengths and angles within the pyrazolo[3,4-b]pyridine core generally conform to expected values for aromatic heterocycles, with carbon-nitrogen bond distances reflecting the sp² hybridization of the ring atoms. The fusion point between the pyrazole and pyridine rings typically exhibits bond lengths intermediate between single and double bond character, consistent with the aromatic nature of the fused system.
Historical Development and Discovery
The development of pyrazolo[3,4-b]pyridine chemistry traces its origins to the broader field of heterocyclic compound synthesis that gained momentum throughout the 20th century. The systematic exploration of fused pyrazole-pyridine systems emerged from efforts to create novel heterocyclic scaffolds with potential biological activity, building upon the established pharmacological importance of both pyrazole and pyridine-containing compounds. Early synthetic approaches to pyrazolo[3,4-b]pyridines focused on cyclization reactions that could efficiently form the fused ring system while introducing functional diversity at various positions around the bicyclic core.
The specific synthesis and characterization of this compound likely emerged from systematic structure-activity relationship studies aimed at exploring the effects of hydroxyl and ester functionalities on the biological properties of pyrazolo[3,4-b]pyridine derivatives. The compound's development would have been facilitated by advances in organic synthesis methodology, particularly improvements in cyclization reactions and functional group transformations that enable the selective introduction of substituents at specific positions around the heterocyclic framework.
Contemporary research interest in this compound class has been driven by recognition of their potential as kinase inhibitors, anticancer agents, and modulators of various biological pathways. The systematic exploration of substitution patterns around the pyrazolo[3,4-b]pyridine core has led to the identification of compounds with diverse biological activities, contributing to ongoing drug discovery efforts in multiple therapeutic areas. Modern synthetic approaches have benefited from advances in catalytic methods, allowing for more efficient and environmentally sustainable preparation of these heterocyclic compounds.
Position Within Pyrazolo[3,4-b]Pyridine Derivatives
This compound occupies a unique position within the broader family of pyrazolo[3,4-b]pyridine derivatives due to its specific substitution pattern and functional group combination. The presence of both hydroxyl and ester functionalities provides distinctive chemical reactivity profiles that distinguish this compound from other members of the pyrazolo[3,4-b]pyridine family. This particular substitution pattern enables participation in various chemical transformations, including nucleophilic substitution reactions, ester hydrolysis, and potential cyclization reactions that could lead to more complex heterocyclic systems.
Within the context of structure-activity relationships in pyrazolo[3,4-b]pyridine-based drug discovery programs, the 4-hydroxy-5-carboxylate substitution pattern represents an important structural motif. The hydroxyl group at position 4 can serve as a hydrogen bond donor or acceptor in protein-ligand interactions, while the ester functionality at position 5 provides opportunities for metabolic activation or serves as a prodrug moiety. This combination of polar functional groups contributes to the compound's overall physicochemical properties, including solubility, permeability, and binding affinity characteristics.
The compound serves as a valuable synthetic intermediate in the preparation of more complex pyrazolo[3,4-b]pyridine derivatives through various functional group transformations. The ester moiety can be hydrolyzed to provide the corresponding carboxylic acid, which can subsequently undergo amide formation reactions with various amines to generate libraries of derivatives for biological screening. Similarly, the hydroxyl group can participate in etherification, acetylation, or oxidation reactions to provide additional structural diversity within the pyrazolo[3,4-b]pyridine framework.
Properties
IUPAC Name |
methyl 4-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-9-7-4(6(5)12)3-10-11-7/h2-3H,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKHZTKVJVYZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Reactions with 3-Aminopyrazole Derivatives
A four-component bicyclization strategy enables the construction of the pyrazolo[3,4-b]pyridine core. For example, the reaction of 3-aminopyrazole (2a ), 2,2-dihydroxy-1-phenylethanone (1a ), aniline (3a ), and 4-hydroxy-6-methyl-2H-pyran-2-one (4 ) in acetic acid under microwave irradiation (110°C, 28 min) yields tricyclic pyrazolo[3,4-b]pyridines. Adapting this protocol, methyl 3-hydroxy-1H-pyrazole-5-carboxylate replaces 2a to introduce the ester group at position 5. Post-cyclization oxidation or deprotection steps may refine the 4-hydroxy group.
Key Reaction Parameters:
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Acetic acid | |
| Temperature | 110°C (microwave) | |
| Catalyst | None (acidic medium) | |
| Yield | 61–82% (analogous structures) |
This method benefits from operational simplicity but requires stringent control over stoichiometry to avoid byproducts like pyrano[2,3-c]pyrazoles.
Cyclocondensation of Methyl 3-Hydroxy-1H-pyrazole-5-carboxylate
One-Pot Synthesis via Enol-Keto Tautomerization
Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is synthesized through tautomerization-driven cyclization. Methyl 3-hydroxy-1H-pyrazole-5-carboxylate reacts with aldehydes (e.g., aryl aldehydes) in acetic acid, forming the pyridine ring via dehydration. For instance, reaction with 4-nitrobenzaldehyde under reflux yields the target compound after column chromatography (petroleum ether/ethyl acetate).
Optimization Insights:
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Solvent Choice : Acetic acid promotes both cyclization and ester stability.
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Temperature : Reflux conditions (120°C) enhance reaction rates but may degrade sensitive substituents.
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Purification : Silica gel chromatography with 4:1 petroleum ether/acetate resolves regioisomers.
Alkali-Mediated Ring Closure
Grignard Reagent-Assisted Synthesis
A patent describes using isopropyl magnesium bromide to deprotonate methyl 3-hydroxy-1H-pyrazole-5-carboxylate, followed by condensation with ketones or aldehydes in tetrahydrofuran (THF) at −35°C. Quenching with saturated ammonium chloride yields the cyclized product. This method achieves high regioselectivity for the 4-hydroxy group but requires anhydrous conditions.
Example Protocol:
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Dissolve methyl 3-hydroxy-1H-pyrazole-5-carboxylate (1.0 mmol) in THF.
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Add isopropyl magnesium chloride (1.2 mmol) at −35°C.
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Introduce N,N-dimethylformamide (1.5 mmol) and warm to −15°C.
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Quench with NH₄Cl, extract with ethyl acetate, and purify via chromatography.
Functionalization of Pyrazolo[3,4-b]pyridine Intermediates
Oxidation of 4-Formyl Derivatives
A patent route oxidizes 1-(2-tetrahydropyranyl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by esterification with methanol under acidic conditions. While indirect, this method allows precise installation of the 5-carboxylate group.
Critical Considerations:
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Protecting Groups : Tetrahydropyranyl (THP) protects the pyrazole nitrogen during oxidation.
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Yield Limitation : Over-oxidation to CO₂ is a risk, necessitating low-temperature conditions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can disrupt the normal function of the target, leading to therapeutic effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations
Ester Group Impact: Ethyl esters (COOEt) are more prevalent in bioactive analogs, possibly due to enhanced lipophilicity and membrane permeability. For example, L87 (ethyl ester) exhibited antimalarial activity (IC50 = 3.46–9.30 µM) , while methyl esters (COOCH3) remain understudied in the provided evidence. highlights that ethyl esters at position 5 confer higher antimalarial activity compared to cyano (CN) groups .
Chloro (Cl): Ethyl 4-chloro derivatives (e.g., Compound 100) serve as intermediates for antimalarial agents but require further functionalization (e.g., amination) to achieve activity . Amino/Sulfonamido: L87’s 4-sulfonamido-butyl-amino group contributes to dual antimalarial and anti-COVID-19 activity, suggesting bulky substituents enhance target engagement .
Synthetic Accessibility: Novel methods, such as AC-SO3H-catalyzed cascade reactions (), enable efficient synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates. These approaches could be adapted for the target compound . Microwave-assisted Suzuki coupling () and ionic liquid-mediated reactions () offer high-yield routes for complex analogs .
Biological Activity
Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 1335053-55-8) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a pyrazolo[3,4-b]pyridine core substituted with a hydroxyl group and a carboxylate moiety. The structural formula can be represented as follows:
This structure is pivotal for its interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit key signaling pathways involved in tumor progression. Specific findings include:
- Inhibition of TBK1 : A study identified pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with one derivative exhibiting an IC50 value of 0.2 nM. This inhibition was associated with reduced proliferation in various cancer cell lines including A172 and U87MG .
- Selectivity and Efficacy : this compound has been linked to selective inhibition of cancer cell lines while sparing normal cells, enhancing its therapeutic potential .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It modulates immune responses by inhibiting pro-inflammatory cytokines and signaling pathways involved in inflammation:
- Cytokine Modulation : Research indicates that this compound can suppress the expression of inflammatory markers in stimulated macrophages .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent Position | Common Substituents | Observed Activity |
|---|---|---|
| N1 | Methyl | Enhanced activity against TBK1 |
| C3 | Phenyl | Increased selectivity for cancer cells |
| C4 | Hydroxyl | Improved anti-inflammatory effects |
| C5 | Carboxylate | Essential for anticancer activity |
Case Study 1: Inhibition of TBK1
In a detailed investigation, this compound was tested against TBK1 in THP-1 and RAW264.7 cells. The compound effectively inhibited IFN signaling pathways critical for immune response modulation and demonstrated a significant reduction in cell proliferation across several cancer lines .
Case Study 2: Antitubercular Activity
Another study explored the antitubercular properties of pyrazolo[3,4-b]pyridines. This compound showed promising results against Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antitubercular therapies .
Q & A
Q. What are the standard synthetic routes for Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
The compound is typically synthesized via multi-step organic reactions. A novel method involves using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst to facilitate a cascade reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in ethanol at room temperature. This approach achieves moderate to good yields (up to 80%) and avoids harsh conditions . Alternative routes include hydrolysis of ester precursors (e.g., ethyl derivatives) using LiOH in dioxane/water mixtures .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming molecular conformation. For example, ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was analyzed to reveal distinct substituent arrangements and supramolecular interactions . Routine characterization includes:
Q. What are the primary biological applications of this compound?
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse bioactivities:
- Antiparasitic : Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate showed IC₅₀ values of 3.46–9.30 µM against Plasmodium falciparum .
- Antiviral : Derivatives have been tested against HSV-1 and SARS-CoV-2 via virtual screening .
- Kinase inhibition : Substituted analogs target cyclin-dependent kinases (Cdks) and ERK pathways .
Advanced Research Questions
Q. How do reaction conditions influence the synthesis of pyrazolo[3,4-b]pyridine scaffolds?
Catalyst choice and solvent systems critically impact yield and reaction time. AC-SO3H outperforms traditional Brønsted acids (e.g., H₂SO₄, TsOH) by enabling room-temperature reactions in ethanol with 97% yield . Comparative studies show that SiO₂–H₂SO₄ also achieves high yields but requires longer reaction times . Solvent polarity affects nucleophilic attack efficiency, with ethanol balancing solubility and environmental safety .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values often arise from assay conditions or substituent effects. For example:
- Log P optimization : Hydrophobic parameters (log P) correlate with antileishmanial activity. 3'-Diethylaminomethyl-substituted derivatives achieved IC₅₀ = 0.12 µM against Leishmania amazonensis due to enhanced membrane permeability .
- Structural analogs : Methyl ester derivatives may exhibit lower activity than ethyl esters due to steric hindrance .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) are essential .
Q. How can computational methods guide the design of pyrazolo[3,4-b]pyridine derivatives?
Molecular docking and QSAR models predict binding affinities and optimize substituents:
- Docking studies : Align low-energy conformers with target proteins (e.g., SARS-CoV-3CL protease or Cdk1/cyclin B) to identify key interactions (e.g., hydrogen bonding with catalytic residues) .
- QSAR equations : Use Sterimol steric parameters (L, B₂) and log P to model bioactivity. For example, antileishmanial activity is modeled as:
This highlights the trade-off between hydrophobicity and steric bulk .
Q. What analytical challenges arise in quantifying metabolic stability?
LC-MS/MS is preferred for pharmacokinetic studies, but matrix effects (e.g., plasma proteins) can skew results. Key considerations include:
- Mobile phase optimization : Acetonitrile/water (35:65) with 0.1% formic acid improves peak resolution for UV detection at 220 nm .
- Metabolite identification : Phase I metabolites (e.g., hydroxylation products) require high-resolution mass spectrometry .
- Stability assays : Monitor degradation under physiological pH (e.g., PBS at 37°C) to estimate half-life .
Methodological Tables
Q. Table 1: Catalyst Comparison for Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Yield (%) | Reaction Time | Conditions | Reference |
|---|---|---|---|---|
| AC-SO3H | 97 | 30 min | EtOH, RT | |
| H₂SO₄ | 85 | 2 h | EtOH, Reflux | |
| SiO₂–H₂SO₄ | 92 | 45 min | EtOH, RT |
Q. Table 2: Bioactivity of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
